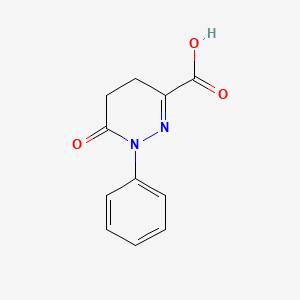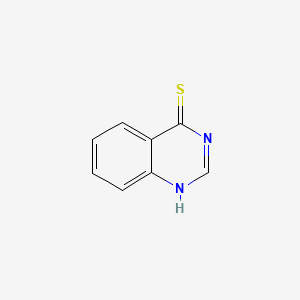
6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Übersicht
Beschreibung
The compound 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a chemical entity that has been the subject of various synthetic approaches due to its potential utility in organic synthesis and medicinal chemistry. The papers provided discuss several related compounds and their synthesis, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions (MCRs) and the use of various starting materials and reagents. For instance, the synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters is achieved through a one-pot condensation involving aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester, which may suggest a similar approach could be applied to the synthesis of 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid . Additionally, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from β-benzoylpropionic acid and carbohydrazide indicates the use of refluxing in absolute ethanol in the presence of sodium acetate, a method that could potentially be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound. For example, the structure of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was established using these methods . This suggests that a similar analytical approach could be used to determine the molecular structure of 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, the reaction of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate with amines to selectively synthesize carbamates and ureas under mild conditions demonstrates the potential reactivity of the carbonyl group in such compounds . This information could be valuable when considering the chemical reactions that 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid might undergo, particularly in the formation of derivatives such as carbamates and ureas.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, they do offer insights into the properties of structurally related compounds. For example, the mild and economic conditions described for the synthesis of carbamates and ureas suggest that the compound may also be amenable to synthesis under similar conditions, which could influence its physical state, solubility, and stability . The use of MCR chemistry in the synthesis of related compounds also implies that the compound may have a degree of reactivity that allows for the formation of diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Carboxylic acid derivatives, particularly cinnamic acid and its phenolic analogs, have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities, including antitumor effects. The chemical structure of cinnamic acids, allowing for various modifications, has led to a wide exploration of their medicinal potential, especially in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Neurodegenerative and Psychiatric Disorders
Ursolic acid, a pentacyclic triterpenoid similar in its carboxylic nature, demonstrates potential in managing neurodegenerative and psychiatric diseases. This compound has shown various biological activities, including anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its effects on oxidative damage prevention and inflammation modulation highlight the therapeutic potential for brain-related disorders (Ramos-Hryb et al., 2017).
Antioxidant Properties
Hydroxycinnamic acids (HCAs) are notable for their antioxidant activities. The structure-activity relationships (SARs) of these compounds suggest that specific structural modifications can enhance their antioxidant potential. This insight into HCAs' SARs could inform the development of potent antioxidants from carboxylic acid derivatives, offering protective effects against oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Drug Synthesis and Medicinal Use
Levulinic acid (LEV), a biomass-derived carboxylic acid, exemplifies the versatility of carboxylic acids in drug synthesis. Its functional groups make it a valuable precursor for synthesizing various pharmacologically active compounds. This demonstrates the potential of carboxylic acids in reducing drug synthesis costs and simplifying production steps, highlighting their significance in medicinal chemistry (Zhang et al., 2021).
Optoelectronic Materials
Research on quinazolines, which are structurally related to the target compound through the presence of nitrogen and carbon rings, indicates the potential of such compounds in developing optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel materials for electronic devices and luminescent elements, suggesting the broader applicability of nitrogen-containing carboxylic acid derivatives in material science (Lipunova et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMCSMHVJNAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363649 | |
| Record name | 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
33548-33-3 | |
| Record name | 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)







![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)


